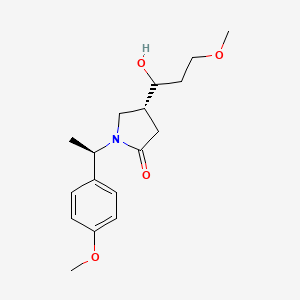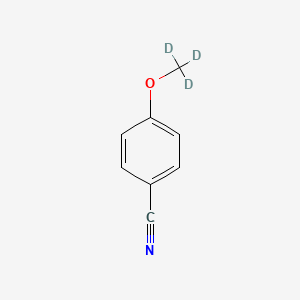
4-(Methoxy-D3)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxy-D3)benzonitrile, also known as 4-methoxybenzonitrile, is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile, where a methoxy group (-OCH3) is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-methoxybenzonitrile involves the oximating of 4-methoxybenzaldehyde in an organic solvent in the presence of an oximating agent to obtain 4-methoxybenzaldehyde oxime. This intermediate is then dehydrated in the presence of a dehydrating agent to yield 4-methoxybenzonitrile . This “one-pot” method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of 4-methoxybenzonitrile often involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) under mild conditions. The reaction is catalyzed by ionic liquids, which act as co-solvents, catalysts, and phase separation agents. This method is environmentally friendly and allows for easy recovery and recycling of the ionic liquid .
Análisis De Reacciones Químicas
Types of Reactions
4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzoic acid.
Reduction: Reduction can yield 4-methoxybenzylamine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-methoxybenzonitrile depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The methoxy group and nitrile group play crucial roles in its reactivity, influencing the electron density and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanoanisole: Similar structure but with a cyano group instead of a methoxy group.
4-Methoxyphenyl cyanide: Another name for 4-methoxybenzonitrile.
4-Anisonitrile: Another name for 4-methoxybenzonitrile.
Uniqueness
4-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy group at the para position enhances its stability and makes it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C8H7NO |
|---|---|
Peso molecular |
136.17 g/mol |
Nombre IUPAC |
4-(trideuteriomethoxy)benzonitrile |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3/i1D3 |
Clave InChI |
XDJAAZYHCCRJOK-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C#N |
SMILES canónico |
COC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


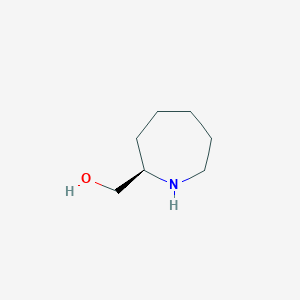

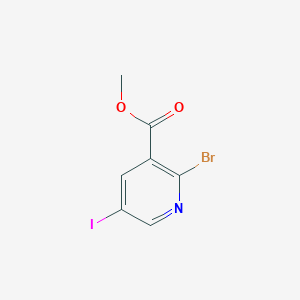
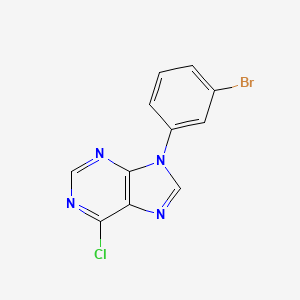



![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)


